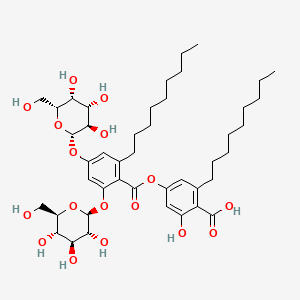
Ptp1B-IN-25
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ptp1B-IN-25 is a compound that acts as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity . Inhibitors like this compound are being researched for their potential to improve insulin sensitivity and manage metabolic disorders.
Vorbereitungsmethoden
The synthesis of Ptp1B-IN-25 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve:
Formation of Intermediates: This step includes the preparation of various organic intermediates through reactions such as alkylation, acylation, and cyclization.
Coupling Reactions: The final step involves coupling the intermediates under specific conditions to form this compound.
Industrial production methods for this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Ptp1B-IN-25 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Ptp1B-IN-25 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of PTP1B and its effects on various biochemical pathways.
Biology: Researchers use this compound to investigate the role of PTP1B in cellular signaling and metabolism.
Industry: this compound can be used in the development of new drugs targeting PTP1B, contributing to the pharmaceutical industry’s efforts to manage metabolic diseases.
Wirkmechanismus
Ptp1B-IN-25 exerts its effects by inhibiting the activity of PTP1B. The compound binds to the active site of PTP1B, preventing it from dephosphorylating its substrates. This inhibition enhances insulin and leptin signaling pathways, improving insulin sensitivity and glucose uptake in cells . The molecular targets involved include the insulin receptor and downstream signaling molecules like PI3K and AKT.
Vergleich Mit ähnlichen Verbindungen
Ptp1B-IN-25 is unique compared to other PTP1B inhibitors due to its specific binding affinity and selectivity. Similar compounds include:
Ertiprotafib: Another PTP1B inhibitor that reached clinical trials for diabetes treatment.
Trodusquemine: A natural compound that inhibits PTP1B and has shown potential in treating obesity and diabetes.
Sodium Vanadate: An inorganic compound that inhibits PTP1B but lacks the specificity of this compound.
This compound stands out due to its higher specificity and potency, making it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C44H66O17 |
|---|---|
Molekulargewicht |
867.0 g/mol |
IUPAC-Name |
2-hydroxy-6-nonyl-4-[2-nonyl-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]oxybenzoic acid |
InChI |
InChI=1S/C44H66O17/c1-3-5-7-9-11-13-15-17-25-19-27(21-29(47)33(25)41(54)55)57-42(56)34-26(18-16-14-12-10-8-6-4-2)20-28(58-43-39(52)37(50)35(48)31(23-45)60-43)22-30(34)59-44-40(53)38(51)36(49)32(24-46)61-44/h19-22,31-32,35-40,43-53H,3-18,23-24H2,1-2H3,(H,54,55)/t31-,32-,35+,36-,37+,38+,39-,40-,43-,44-/m1/s1 |
InChI-Schlüssel |
RFNVSJROQFSJNW-ZIFFENNXSA-N |
Isomerische SMILES |
CCCCCCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)CCCCCCCCC)O)C(=O)O |
Kanonische SMILES |
CCCCCCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)CCCCCCCCC)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















